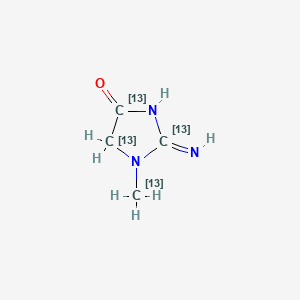
Creatinine-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Creatinine-13C4 is a stable isotope-labeled form of creatinine, a breakdown product of creatine phosphate in muscle. It is commonly used in scientific research as a tracer to study metabolic processes and energy metabolism in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Creatinine-13C4 can be synthesized through chemical reactions involving creatine and labeled carbon sources. The process typically involves the incorporation of the 13C isotope into the creatine molecule, followed by its conversion to creatinine.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process includes the use of specialized equipment and controlled reaction conditions to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Creatinine-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological and chemical properties.
Scientific Research Applications
Creatinine-13C4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking of metabolic processes. Its applications include:
Chemistry: Used as a chemical reference for identification and quantification in analytical methods.
Biology: Tracer in metabolic studies to understand energy metabolism in cells and tissues.
Medicine: Diagnostic tool in assessing kidney function and muscle metabolism.
Industry: Quality control in the production of creatine supplements and other related products.
Mechanism of Action
Creatinine-13C4 exerts its effects by participating in metabolic pathways involving creatine and creatinine. The labeled carbon atom allows for the tracking of these molecules in biological systems, providing insights into their roles in energy metabolism and muscle function.
Molecular Targets and Pathways:
Creatine Kinase Pathway: Involves the conversion of creatine to phosphocreatine, which is crucial for energy storage and release in muscle cells.
Creatinine Excretion: Creatinine is excreted by the kidneys, and its measurement is used to assess renal function.
Comparison with Similar Compounds
Creatinine-13C4 is similar to other stable isotope-labeled compounds used in metabolic research, such as:
Creatine-13C3
Phosphocreatine-13C4
Guanidinoacetate-13C2
Uniqueness: this compound is unique in its specific labeling with the 13C isotope, which provides distinct advantages in tracking metabolic processes compared to other labeled compounds.
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
117.089 g/mol |
IUPAC Name |
2-imino-1-(113C)methyl-(2,4,5-13C3)1,3-diazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1,2+1,3+1,4+1 |
InChI Key |
DDRJAANPRJIHGJ-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH3]N1[13CH2][13C](=O)N[13C]1=N |
Canonical SMILES |
CN1CC(=O)NC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















